molecular formula C18H14F3N7O3S B10955582 (1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

(1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

Cat. No.: B10955582
M. Wt: 465.4 g/mol
InChI Key: JQTBYRZQAWRQGW-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazolopyrimidine core, and various functional groups such as methylsulfanyl, nitrophenyl, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the triazolopyrimidine core. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Construction of the Triazolopyrimidine Core: This involves the cyclization of appropriate precursors, often using reagents like phosphorus oxychloride (POCl3) and ammonium acetate.

    Functional Group Additions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Iron powder, catalytic hydrogenation

    Substitution: NaH, KOtBu

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivative

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
  • Various fluorinated triazole derivatives

Uniqueness

(1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14F3N7O3S

Molecular Weight

465.4 g/mol

IUPAC Name

(1-methylpyrazol-4-yl)-[2-methylsulfanyl-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

InChI

InChI=1S/C18H14F3N7O3S/c1-26-8-10(7-22-26)14(29)12-13(9-4-3-5-11(6-9)28(30)31)27-16(24-17(25-27)32-2)23-15(12)18(19,20)21/h3-8,13H,1-2H3,(H,23,24,25)

InChI Key

JQTBYRZQAWRQGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)C2=C(NC3=NC(=NN3C2C4=CC(=CC=C4)[N+](=O)[O-])SC)C(F)(F)F

Origin of Product

United States

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